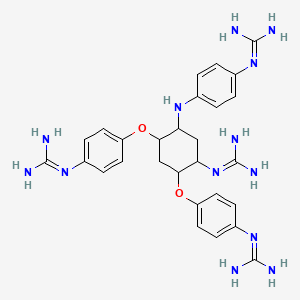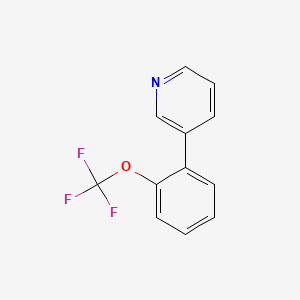
3-(2-(Trifluoromethoxy)phenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(Trifluoromethoxy)phenyl)pyridine is an organic compound that features a pyridine ring substituted with a trifluoromethoxy group on the phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Trifluoromethoxy)phenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The reaction conditions are generally mild and can tolerate a variety of functional groups. The process involves the following steps:
Oxidative Addition: The palladium catalyst reacts with the aryl halide to form a palladium-aryl complex.
Transmetalation: The organoboron compound transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product, regenerating the palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
3-(2-(Trifluoromethoxy)phenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution can result in various substituted pyridines .
科学研究应用
3-(2-(Trifluoromethoxy)phenyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 3-(2-(Trifluoromethoxy)phenyl)pyridine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable component in drug design, where it can interact with enzymes and receptors to exert its effects .
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)pyridine: Similar in structure but lacks the methoxy group.
2-(Trifluoromethoxy)phenyl)pyridine: Similar but with different substitution patterns on the pyridine ring.
Uniqueness
3-(2-(Trifluoromethoxy)phenyl)pyridine is unique due to the presence of both the trifluoromethoxy and pyridine moieties, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs .
属性
CAS 编号 |
1214372-37-8 |
|---|---|
分子式 |
C12H8F3NO |
分子量 |
239.19 g/mol |
IUPAC 名称 |
3-[2-(trifluoromethoxy)phenyl]pyridine |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)17-11-6-2-1-5-10(11)9-4-3-7-16-8-9/h1-8H |
InChI 键 |
WOJCTQPFHWKYKQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CN=CC=C2)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(tert-Butoxycarbonyl)-7-(carbomethoxy)-3-azabicyclo[3.3.0]octane](/img/structure/B13976882.png)
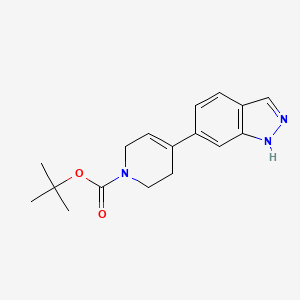
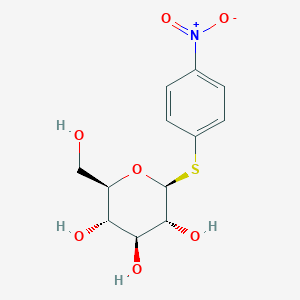
![5-Ethyl-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13976909.png)
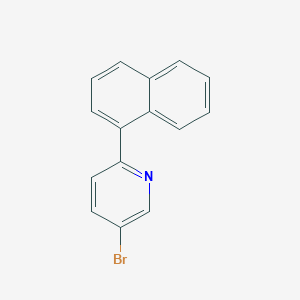
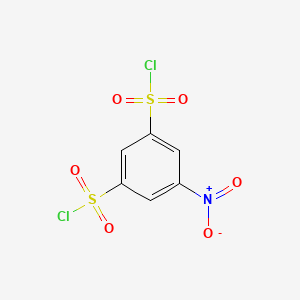
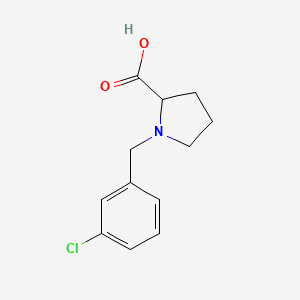
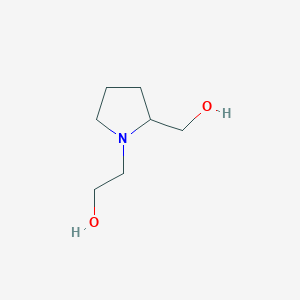

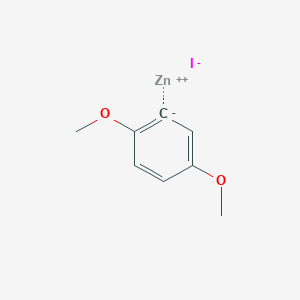
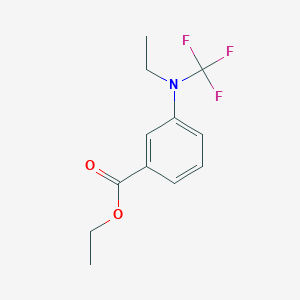
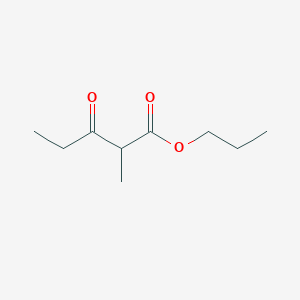
![Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl-](/img/structure/B13976960.png)
